Cas no 2138069-97-1 (2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride)

2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride
- EN300-1145282
- 2138069-97-1
-
- Inchi: 1S/C10H19ClO3S/c1-9(10-5-3-2-4-6-10)14-7-8-15(11,12)13/h9-10H,2-8H2,1H3
- InChI Key: GTNSGWXTAJYYFC-UHFFFAOYSA-N
- SMILES: ClS(CCOC(C)C1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 254.0743433g/mol
- Monoisotopic Mass: 254.0743433g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 3
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145282-1g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 95% | 1g |
$699.0 | 2023-10-25 | |
Enamine | EN300-1145282-0.05g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
Enamine | EN300-1145282-1.0g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 1g |
$1057.0 | 2023-06-09 | ||
Enamine | EN300-1145282-0.1g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 95% | 0.1g |
$615.0 | 2023-10-25 | |
Enamine | EN300-1145282-5g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 95% | 5g |
$2028.0 | 2023-10-25 | |
Enamine | EN300-1145282-10.0g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 10g |
$4545.0 | 2023-06-09 | ||
Enamine | EN300-1145282-10g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 95% | 10g |
$3007.0 | 2023-10-25 | |
Enamine | EN300-1145282-0.25g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 95% | 0.25g |
$642.0 | 2023-10-25 | |
Enamine | EN300-1145282-0.5g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 95% | 0.5g |
$671.0 | 2023-10-25 | |
Enamine | EN300-1145282-2.5g |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride |
2138069-97-1 | 95% | 2.5g |
$1370.0 | 2023-10-25 |
2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride Related Literature
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on 2-(1-cyclohexylethoxy)ethane-1-sulfonyl chloride
Introduction to 2-(1-Cyclohexylethoxy)ethane-1-sulfonyl Chloride (CAS No. 2138069-97-1)
2-(1-Cyclohexylethoxy)ethane-1-sulfonyl chloride, with the CAS number 2138069-97-1, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in synthetic chemistry.
The molecular structure of 2-(1-Cyclohexylethoxy)ethane-1-sulfonyl chloride consists of a cyclohexyl group attached to an ethoxy moiety, which is further linked to an ethanesulfonyl chloride functional group. This intricate structure imparts the compound with a combination of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications.
In the realm of pharmaceutical research, 2-(1-Cyclohexylethoxy)ethane-1-sulfonyl chloride has shown promise as a key intermediate in the synthesis of novel drugs. Its reactivity with various nucleophiles allows for the formation of diverse sulfonyl derivatives, which can be tailored to meet specific therapeutic needs. Recent studies have explored its use in the development of anti-inflammatory agents, where its ability to modulate specific biological pathways has been highlighted.
Beyond pharmaceuticals, 2-(1-Cyclohexylethoxy)ethane-1-sulfonyl chloride has found applications in materials science. Its unique properties make it an attractive candidate for the synthesis of advanced polymers and coatings. For instance, researchers have utilized this compound to create polymer coatings with enhanced thermal stability and mechanical strength, which are crucial for high-performance applications in industries such as aerospace and electronics.
The synthesis of 2-(1-Cyclohexylethoxy)ethane-1-sulfonyl chloride typically involves a multi-step process that begins with the preparation of the corresponding alcohol or ether. Subsequent reactions, such as sulfonation and chlorination, are then carried out to introduce the sulfonyl chloride functionality. The efficiency and yield of these reactions can be significantly influenced by factors such as temperature, solvent choice, and catalyst selection. Recent advancements in green chemistry have also led to more environmentally friendly synthetic routes for this compound.
In terms of safety and handling, it is important to note that sulfonyl chlorides like 2-(1-Cyclohexylethoxy)ethane-1-sulfonyl chloride are generally reactive and can release toxic gases upon exposure to moisture or certain chemicals. Therefore, proper safety measures, including the use of personal protective equipment (PPE) and working under a fume hood, are essential when handling this compound.
The current market demand for 2-(1-Cyclohexylethoxy)ethane-1-sulfonyl chloride is driven by its growing applications in pharmaceuticals and materials science. As research continues to uncover new uses for this compound, its commercial value is expected to increase. Companies involved in chemical synthesis and drug development are increasingly investing in the production and optimization of this compound.
In conclusion, 2-(1-Cyclohexylethoxy)ethane-1-sulfonyl chloride (CAS No. 2138069-97-1) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical properties make it an invaluable tool for researchers and chemists working on innovative solutions to complex problems. As further research is conducted, it is likely that new applications and improvements will continue to emerge, solidifying its position as a key player in modern chemistry.
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